N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including a benzo[b]thiophene ring, a pyrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases involving inflammation or microbial infections.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Industrial Processes: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be determined by the specific biological system being targeted.
Comparison with Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness: This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the fluorophenyl group, in particular, may impart distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c1-27(2)21(18-14-30-22-7-5-4-6-17(18)22)13-25-23(29)20-12-19(26-28(20)3)15-8-10-16(24)11-9-15/h4-12,14,21H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCXSQIPDBAAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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